2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE
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Overview
Description
2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications, especially in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including alpha1-adrenergic receptors.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By targeting these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for several conditions .
Comparison with Similar Compounds
2-[4-(3-METHOXYBENZYL)PIPERAZINO]ACETAMIDE can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles. The unique structure of this compound gives it distinct properties that can be advantageous in specific therapeutic applications .
Properties
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-4-2-3-12(9-13)10-16-5-7-17(8-6-16)11-14(15)18/h2-4,9H,5-8,10-11H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKPMQIICLAUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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